3-(Benzyloxy)-4-methoxybenzamide
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Overview
Description
3-(Benzyloxy)-4-methoxybenzamide is an organic compound with the molecular formula C15H15NO3 It is characterized by a benzamide core substituted with benzyloxy and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4-methoxybenzamide typically involves the reaction of 3-hydroxy-4-methoxybenzoic acid with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The resulting intermediate, 3-(Benzyloxy)-4-methoxybenzoic acid, is then converted to the benzamide derivative through an amidation reaction using reagents like thionyl chloride followed by ammonia or an amine source .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: 3-(Benzyloxy)-4-methoxybenzaldehyde
Reduction: 3-(Benzyloxy)-4-methoxyaniline
Substitution: Various substituted benzamides depending on the nucleophile used
Scientific Research Applications
3-(Benzyloxy)-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Benzyloxy-3-methoxybenzaldehyde
- 3-Benzyloxyaniline
- 3-(Benzyloxy)pyridin-2-amine
Uniqueness
3-(Benzyloxy)-4-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .
Properties
CAS No. |
247570-05-4 |
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Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
4-methoxy-3-phenylmethoxybenzamide |
InChI |
InChI=1S/C15H15NO3/c1-18-13-8-7-12(15(16)17)9-14(13)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H2,16,17) |
InChI Key |
NOOUWIPRPCXVHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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